2-(3,4-Difluorophenyl)phenol
Description
2-(3,4-Difluorophenyl)phenol is an aromatic compound featuring a phenol ring substituted with a 3,4-difluorophenyl group at the ortho position (C2). The fluorine atoms at the 3 and 4 positions of the phenyl ring introduce strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. This structural motif is critical in medicinal chemistry, as fluorinated aromatic systems often enhance metabolic stability and binding affinity in drug candidates .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLYQFUQROARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617028 | |
| Record name | 3',4'-Difluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742058-85-1 | |
| Record name | 3′,4′-Difluoro[1,1′-biphenyl]-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=742058-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Difluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Boronic Acid Preparation :
A Grignard reagent is synthesized from 3,4-difluorobromobenzene and magnesium in tetrahydrofuran (THF) under nitrogen, initiated by iodine. This reagent reacts with trimethyl borate at low temperatures (-40°C to 10°C) to form 3,4-difluorophenylboronic acid after hydrolysis. -
Coupling Reaction :
The boronic acid is coupled with 2-bromophenol using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous sodium carbonate. The reaction proceeds at 80–100°C for 12–24 hours, yielding the biphenyl intermediate. -
Deprotection :
If protective groups (e.g., methoxy) are used, acidic or basic hydrolysis (e.g., HI in acetic acid) cleaves them to reveal the phenol group.
Optimization Insights :
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Catalyst loading (1–5 mol%) and solvent polarity significantly affect yield.
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Higher temperatures (≥80°C) improve reaction rates but may necessitate inert atmospheres to prevent boronic acid oxidation.
Diazotization and Coupling
This method adapts diazonium salt chemistry to couple aromatic amines with electron-rich arenes, a strategy leveraged in diflunisal synthesis.
Synthetic Pathway
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Diazonium Salt Formation :
3,4-Difluoroaniline is treated with isoamyl nitrite in hydrochloric acid at 0–5°C, generating the diazonium chloride. -
Coupling with Phenol :
The diazonium salt reacts with phenol in aqueous sodium hydroxide, forming an azo intermediate. Subsequent reduction (e.g., with Zn/HCl) yields the biphenyl structure. -
Regioselectivity Control :
Coupling typically occurs para to the amino group, but ortho-directing groups on phenol can shift the attachment position.
Challenges :
-
Competing side reactions (e.g., triazene formation) require precise pH and temperature control.
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Post-coupling reductions must avoid over-hydrogenation of fluorine substituents.
Grignard Reagent and Boronate Formation
A one-pot methodology, inspired by CN105152878A, enables sequential Grignard formation, boronation, and oxidation.
Stepwise Procedure
-
Grignard Synthesis :
3,4-Difluorobromobenzene reacts with magnesium in THF (0–60°C, iodine initiation) to form the Grignard reagent. -
Boronate Formation :
The Grignard reagent reacts with trimethyl borate at -30°C, followed by hydrochloric acid hydrolysis to yield 3,4-difluorophenylboronic acid (90% yield, 95% purity). -
Oxidative Coupling :
The boronic acid is oxidized with hydrogen peroxide (30–50%) in methanol, forming this compound after desalting and recrystallization.
Advantages :
-
Minimal solvent waste (THF recovery).
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Mild conditions (10–40°C) enhance safety and scalability.
Nucleophilic Aromatic Substitution
While less common for fluorine-bearing arenes, electron-deficient aryl fluorides can undergo substitution with phenoxide ions under high-temperature conditions.
Reaction Design
-
Substrate Preparation :
3,4-Difluoronitrobenzene serves as the electrophilic partner due to nitro’s strong electron-withdrawing effect. -
Phenoxide Coupling :
Sodium phenoxide reacts with the substrate in dimethyl sulfoxide (DMSO) at 150°C for 24 hours, displacing the nitro group. -
Nitro Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, followed by diazotization and hydrolysis to restore the phenol.
Limitations :
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Low regioselectivity necessitates rigorous purification.
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High energy input and long reaction times reduce industrial feasibility.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-(3,4-Difluorophenyl)phenol exhibits significant antimicrobial properties. It has been evaluated for its ability to inhibit the growth of various bacterial strains, particularly Staphylococcus aureus. Studies have shown that modifications in the fluorine substituents can enhance its efficacy against virulence factors such as hemolysis and biofilm formation .
Anti-inflammatory Potential
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammation-related disorders .
Materials Science
Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing advanced polymers and resins. Its unique chemical properties allow for the development of materials with enhanced thermal stability and chemical resistance. These materials are valuable in various industrial applications, including coatings and adhesives.
Fluorinated Polymers
The incorporation of fluorinated compounds into polymer matrices can significantly alter their physical properties. Research has explored using this compound in creating fluorinated polymers that exhibit low surface energy, making them suitable for applications in non-stick coatings and water-repellent surfaces .
Biological Research
Biochemical Pathways
The compound's role as an antioxidant has been studied extensively. It is known to neutralize free radicals, thereby protecting cells from oxidative stress. This activity is crucial for maintaining cellular health and could have implications in aging and disease prevention .
Enzyme Inhibition Studies
Ongoing research focuses on the interaction of this compound with specific enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit steroid sulfatase (STS), which is relevant in breast cancer treatment. The compound's ability to modulate enzyme activity highlights its importance in drug development .
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(3-Fluorophenyl)phenol | Contains one fluorine atom | Less potent compared to difluoro variant |
| 2-(4-Difluorophenyl)phenol | Similar structure but different substitution | Varies in biological activity |
| 2-Hydroxy-5-(2,4-difluorophenyl)benzoic acid | Contains a hydroxyl group | Exhibits distinct pharmacological properties |
Case Studies
- Antimicrobial Efficacy Against S. aureus : A study demonstrated that this compound reduced hemolysis by up to 88% in certain S. aureus strains compared to controls, indicating significant antibacterial potential .
- Inflammation Modulation : In a series of experiments involving RAW 264.7 macrophage cells, the compound was shown to decrease COX-2 protein expression significantly, supporting its use as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3,4-Difluorophenyl)phenol with analogs differing in substituent positions, functional groups, and molecular complexity. Key parameters include molecular weight, substituent effects, and pharmacological relevance.
Table 1: Structural and Functional Comparison
*Note: Molecular weight inferred from analogs in .
Key Findings
Substituent Position Effects: Fluorine Placement: Shifting fluorine atoms from 3,4- to 2,4- or 2,3-positions (as in dFPP1 and dFPP2) alters steric and electronic profiles. For example, 2,4-difluorophenyl substitution (dFPP1) may enhance hydrophobic interactions in biological systems compared to 3,4-difluorophenyl . Phenol vs.
Functional Group Modifications: Chlorine Addition: The chloro-substituted analog () exhibits a higher molecular weight (240.63 g/mol) and likely reduced solubility due to increased hydrophobicity. Carboxylic Acid Integration: The thiazole-carboxylic acid derivative () introduces ionizable groups, which may enhance water solubility and facilitate hydrogen bonding in drug-receptor interactions .
Pharmacological Relevance: Compounds like dFPP1 and dFPP2 are explicitly studied for suppressing virulence phenotypes in Staphylococcus aureus, indicating that fluorine positioning directly impacts antimicrobial efficacy . The 3,5-difluorophenol analog (), while structurally simpler, lacks documented biological data, underscoring the importance of the difluorophenyl-phenol scaffold in advanced drug design .
Biological Activity
2-(3,4-Difluorophenyl)phenol, a fluorinated phenolic compound, has garnered attention in recent years due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, focusing on antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C13H9F2O, with a structure that includes a phenolic hydroxyl group and two fluorine atoms on the aromatic ring. The presence of fluorine is known to enhance the biological potency and metabolic stability of organic compounds.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study evaluated various phenolic compounds for their ability to scavenge free radicals using the DPPH assay. The results demonstrated that this compound showed a strong inhibitory effect on DPPH radical formation:
| Compound | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| This compound | 39.39 | 97.18 ± 1.42 |
| BHA (Butylated Hydroxyanisole) | 51.62 | 89.30 ± 1.37 |
| AA (Ascorbic Acid) | 107.67 | 91.26 ± 0.49 |
These findings suggest that this compound is more effective than both BHA and ascorbic acid in scavenging DPPH radicals, highlighting its potential as a natural antioxidant agent .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. In vitro studies using RAW 264.7 macrophage cells showed that this compound significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses:
- Reduction in iNOS mRNA Expression : Significant decrease observed in LPS-stimulated cells.
- Reduction in COX-2 Protein Levels : Western blot analysis confirmed decreased protein expression.
These results indicate that the compound may serve as a therapeutic agent for inflammation-related disorders by modulating key inflammatory pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported its cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer). The compound exhibited an IC50 value indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (mg/mL) |
|---|---|
| HepG2 | 1.44 |
| HT-29 | 4.25 |
These values suggest that the compound has promising anticancer activity and could be further developed for therapeutic applications in oncology .
Case Studies
Several case studies have highlighted the effectiveness of fluorinated phenolic compounds similar to this compound:
-
Case Study on Antioxidant Properties :
- A series of phenolic derivatives were tested for antioxidant activity using various assays including DPPH and ABTS.
- Results indicated that compounds with fluorine substitutions consistently showed enhanced radical scavenging abilities.
-
Case Study on Anti-inflammatory Effects :
- In a model of acute inflammation induced by LPS in mice, treatment with fluorinated phenols led to reduced levels of pro-inflammatory cytokines.
- Histological analysis revealed decreased tissue damage in treated groups compared to controls.
Q & A
Q. How can researchers validate the environmental stability and degradation pathways of this compound?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking identify degradation products (e.g., defluorinated quinones). Use LC-QTOF-MS to characterize metabolites in simulated environmental matrices (soil/water). Biodegradation assays with Pseudomonas spp. assess microbial breakdown efficiency, noting fluorine’s resistance to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
